molecular formula C10H14N2O3S B6165729 4-(piperazin-1-yl)benzene-1-sulfonic acid CAS No. 501903-55-5

4-(piperazin-1-yl)benzene-1-sulfonic acid

Cat. No. B6165729
CAS RN: 501903-55-5
M. Wt: 242.3
InChI Key:
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Description

4-(Piperazin-1-yl)benzene-1-sulfonic acid, also known as 4-Piperazinebenzenesulfonic acid (4-PBS), is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. 4-PBS is used in a variety of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

4-PBS is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the effects of drugs and other compounds on the body, as well as to study the mechanisms of action of these compounds. It is also used to study the interactions between proteins and other molecules, and to study the effects of different environmental factors on cellular processes.

Mechanism of Action

4-PBS acts as an inhibitor of enzymes, such as proteases, phosphatases, and kinases. It binds to the active site of the enzyme and prevents its activity. It also binds to other proteins and other molecules, such as DNA, and can affect their activity.
Biochemical and Physiological Effects
4-PBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been shown to have an effect on the expression of genes, as well as on the activity of certain hormones. In addition, it has been shown to have an effect on the activity of other proteins and molecules, such as DNA.

Advantages and Limitations for Lab Experiments

4-PBS is a useful tool for laboratory experiments, as it is relatively easy to synthesize and is inexpensive. It is also relatively stable and can be stored for long periods of time. However, it does have some limitations, such as the fact that it is not very soluble in non-polar solvents, and it can be toxic in high concentrations.

Future Directions

In the future, 4-PBS could be used to study the effects of drugs and other compounds on the body, as well as to study the mechanisms of action of these compounds. It could also be used to study the interactions between proteins and other molecules, and to study the effects of different environmental factors on cellular processes. Additionally, it could be used to study the effects of different drugs and compounds on the expression of genes, as well as on the activity of certain hormones. Finally, it could be used to study the effects of different drugs and compounds on the activity of other proteins and molecules, such as DNA.

Synthesis Methods

4-PBS can be synthesized by reacting piperazine with benzene-1-sulfonic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at a temperature of around 80°C and a pressure of 1-2 atmospheres. The reaction is typically complete in a few hours, and the product can be isolated by precipitation or filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(piperazin-1-yl)benzene-1-sulfonic acid involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound to the amine.", "Starting Materials": [ "Piperazine", "4-nitrobenzenesulfonyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve piperazine in anhydrous dichloromethane and add 4-nitrobenzenesulfonyl chloride dropwise with stirring. Maintain the reaction mixture at a low temperature (e.g. 0-5°C) for several hours to allow the reaction to proceed. The resulting product is 4-(piperazin-1-yl)benzenesulfonyl chloride.", "Step 2: Add a solution of sodium borohydride in ethanol to the reaction mixture from step 1, dropwise with stirring. Maintain the reaction mixture at a low temperature (e.g. 0-5°C) for several hours to allow the reduction of the nitro group to the amine. The resulting product is 4-(piperazin-1-yl)benzenesulfonamide.", "Step 3: Dissolve the product from step 2 in hydrochloric acid and heat the mixture to reflux for several hours to hydrolyze the sulfonamide group to the sulfonic acid. The resulting product is 4-(piperazin-1-yl)benzene-1-sulfonic acid.", "Step 4: Neutralize the reaction mixture from step 3 with sodium hydroxide and extract the product with an organic solvent (e.g. dichloromethane). Wash the organic layer with water and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the final product as a white solid." ] }

CAS RN

501903-55-5

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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